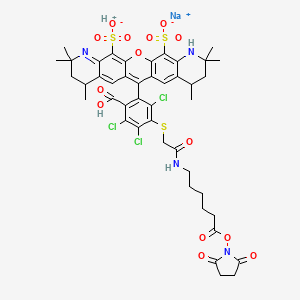

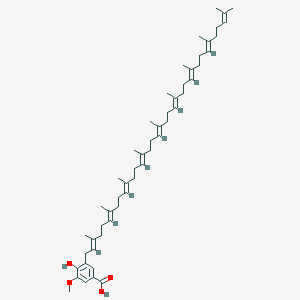

HDMBOA-Glc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

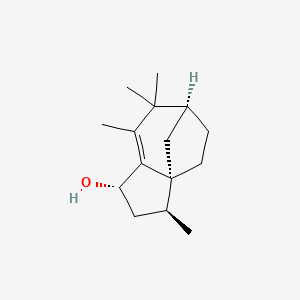

HDMBOA-Glc is a natural product found in Zea mays and Triticum aestivum with data available.

Aplicaciones Científicas De Investigación

Induced Accumulation and Biological Role

HDMBOA-Glc is a compound induced in maize leaves by various treatments, including CuCl2, chitopentaose, penta-N-acetylchitopentaose, or jasmonic acid. This accumulation is associated with a decrease in DIMBOA-Glc levels. The induction process involves conversion through methylation, with jasmonic acid playing a pivotal role as a signal transducer. Notably, the accumulation of HDMBOA-Glc can be suppressed by certain inhibitors, illustrating a complex interplay in its biosynthesis and regulation (Oikawa et al., 2001).

Role in Aphid Resistance

HDMBOA-Glc levels in maize have been linked to aphid resistance. High levels of HDMBOA-Glc, along with low levels of DIMBOA-Glc, contribute to plant aphid defense through toxicity and reduced callose deposition, a defense response. This variation in HDMBOA-Glc production is attributed to a transposon insertion that impacts O-methyltransferases, highlighting the genetic basis of natural variation in plant defense mechanisms against herbivory (Meihls et al., 2013).

Impact on Plant Development and Defense

The content of HDMBOA-Glc varies with plant age and organ, impacting its role in plant resistance to pests like aphids. It's most prominent in roots and older leaves, suggesting a dynamic role in the plant's lifecycle. Additionally, its presence in maize influences the survival and fecundity of pests like Metopolophium dirhodum, indicating its importance in plant defense strategies (Cambier et al., 2000; Cambier et al., 2001).

Response to Biotic Stresses

Biotic stresses, such as fungal infection or insect feeding, lead to increased levels of HDMBOA-Glc in maize leaves. This response is part of a broader ecological relevance, where the conversion of DIMBOA-Glc into HDMBOA-Glc plays a vital role in plant defense, showcasing the compound's significance in the plant's adaptive response mechanisms (Oikawa et al., 2004).

Implications for Plant Toxin Management

Herbivores like the western corn rootworm can accumulate and manage plant toxins such as HDMBOA-Glc for their protection against predators and pathogens. This ability illustrates the intricate relationships at multiple trophic levels, revealing the compound's role beyond the plant itself and its implications for agricultural pest management (Robert et al., 2017).

Genetic Basis of HDMBOA-Glc Production

Studies have shown that specific genes and genetic variations, like the transposon insertion in maize lines, significantly influence HDMBOA-Glc production. This genetic control underscores the compound's importance in plant defense and the potential for targeted breeding or genetic modification to enhance crop resistance to pests (Li et al., 2018; Mijares et al., 2013).

Propiedades

Número CAS |

113565-33-6 |

|---|---|

Nombre del producto |

HDMBOA-Glc |

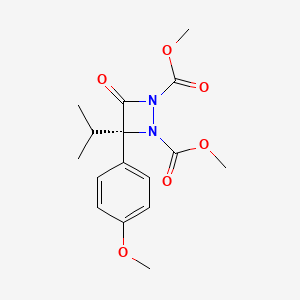

Fórmula molecular |

C16H21NO10 |

Peso molecular |

387.34 g/mol |

Nombre IUPAC |

4,7-dimethoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3 |

Clave InChI |

UOASSFRPBORTCT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |

SMILES canónico |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |

melting_point |

143-145°C |

Descripción física |

Solid |

Sinónimos |

2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside HDMBOA-Glc |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)

![(2R,4E,6R,8E,10R,14R,20S,21S,23S,24R,25S,27S,30E,32R,33S)-33-[(2R,3R,4R,6R)-6-[(1R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(1S,2R,3E,7E,9E,11E,15E)-1,2-dihydroxyoctadeca-3,7,9,11,15,17-hexaenyl]-4,5-dihydroxyoxan-2-yl]-1,5,6-trihydroxy-4-methylidenehexyl]-3,4-dihydroxyoxan-2-yl]-23,30-dimethyltritriaconta-4,8,30-triene-1,2,6,10,14,20,21,24,25,27,32,33-dodecol](/img/structure/B1263209.png)